molecular formula C10H9F4NO2 B8112076 2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

Cat. No.: B8112076
M. Wt: 251.18 g/mol
InChI Key: KZEQREVOLXIGHG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is a fluorinated amino acid derivative

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonyl chloride for substitution reactions , and various oxidizing and reducing agents for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with methanesulfonyl chloride can yield methanesulfonates, which are useful intermediates in further chemical transformations .

Scientific Research Applications

2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE involves its interaction with specific molecular targets. The compound can act on peroxisome proliferator-activated receptors, influencing various metabolic pathways . The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE apart from similar compounds is its specific combination of fluoro and trifluoromethyl groups on the amino acid backbone. This unique structure imparts distinct chemical properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, making it particularly valuable in pharmaceutical and biochemical research.

Properties

IUPAC Name

(2S)-2-amino-3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEQREVOLXIGHG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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